molecular formula C18H17BrClN3O2 B4196701 N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide

N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide

Cat. No. B4196701
M. Wt: 422.7 g/mol
InChI Key: FWCZUHNASTWWKZ-UHFFFAOYSA-N
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Description

N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a benzimidazole derivative that has been synthesized through a multistep process. The compound has shown promising results in various studies, making it a potential candidate for future research.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide has been shown to have a range of biochemical and physiological effects. In studies, the compound has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. Additionally, it has been shown to have a positive effect on certain proteins in the body, which may have implications for the development of new drugs.

Advantages and Limitations for Lab Experiments

One advantage of using N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide in lab experiments is its potential as a new drug candidate. Additionally, the compound has been shown to have a range of effects that may be useful in various studies. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

There are several future directions for research on N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new drugs. Additionally, research could be done to better understand the compound's mechanism of action, which may lead to the development of new treatments for various diseases. Finally, studies could be done to investigate the potential of this compound in other areas of scientific research.

Scientific Research Applications

N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide has a wide range of potential applications in scientific research. The compound has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. Additionally, it has been used in studies investigating the role of certain proteins in the body.

properties

IUPAC Name

N-(6-bromo-1,3-diethyl-2-oxobenzimidazol-5-yl)-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrClN3O2/c1-3-22-15-9-12(19)14(10-16(15)23(4-2)18(22)25)21-17(24)11-7-5-6-8-13(11)20/h5-10H,3-4H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCZUHNASTWWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C(=C2)NC(=O)C3=CC=CC=C3Cl)Br)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide
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N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide
Reactant of Route 3
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N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide
Reactant of Route 4
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide
Reactant of Route 5
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide
Reactant of Route 6
Reactant of Route 6
N-(6-bromo-1,3-diethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-chlorobenzamide

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